1-(Butan-2-YL)-1H-indazol-6-amine is a nitrogen-containing heterocyclic compound featuring an indazole core substituted with a butan-2-yl group at the nitrogen position. The indazole structure consists of a fused benzene and pyrazole ring, making it a member of the indazole family, which is known for its diverse biological activities. This compound has gained attention due to its potential applications in medicinal chemistry, particularly in drug development.
These reactions are vital for modifying the compound to enhance its biological properties or to synthesize derivatives.
Research indicates that compounds containing the indazole moiety exhibit various biological activities, including:
The specific biological effects of 1-(Butan-2-YL)-1H-indazol-6-amine require further investigation to establish its therapeutic potential fully.
Several synthetic routes have been developed for producing 1-(Butan-2-YL)-1H-indazol-6-amine:
These methods highlight the versatility in synthesizing this compound and its derivatives.
The applications of 1-(Butan-2-YL)-1H-indazol-6-amine are primarily in medicinal chemistry:
The ongoing research into its biological activity may expand its applications further.
Interaction studies involving 1-(Butan-2-YL)-1H-indazol-6-amine focus on its binding affinity to various biological targets:
Such studies are crucial for understanding how this compound functions at a molecular level.
Several compounds share structural similarities with 1-(Butan-2-YL)-1H-indazol-6-amine. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1H-Indazol-6-amines | Basic indazole core | Simple amine without additional alkyl substitutions |
| 4-Aminoindazole | Amino group at position 4 | Known for anti-cancer properties |
| Indazole derivatives with halogens | Halogen substitutions on the indazole ring | Enhanced reactivity and potential for diverse biological activity |
| 5-(1H-Indazol-6-Yl)pyrimidin-2-Amine | Indazole linked to pyrimidine | Potential dual-targeting mechanism due to two heterocycles |
Indazole derivatives occupy a prominent position in medicinal chemistry due to their structural similarity to indole and phenol, coupled with enhanced metabolic stability and tunable electronic properties. The bicyclic framework of indazole allows for diverse substitution patterns, enabling precise modulation of pharmacokinetic and pharmacodynamic profiles. Clinically approved indazole-containing drugs, such as pazopanib (a tyrosine kinase inhibitor) and niraparib (a PARP inhibitor), exemplify the scaffold’s utility in targeting oncogenic pathways. The N1 and C3 positions are frequently modified to optimize binding affinity, while substitutions at C5 and C6 influence solubility and target selectivity.
The introduction of alkyl groups at N1, as seen in 1-(butan-2-yl)-1H-indazol-6-amine, aims to enhance lipophilicity and membrane permeability, critical for central nervous system (CNS)-targeted therapies. Concurrently, the C6 amine group provides a handle for hydrogen bonding interactions, potentially improving target engagement. Such strategic functionalization aligns with fragment-based drug design (FBDD) principles, where indazole serves as a privileged fragment for scaffold hopping and bioisostere replacement.
The primary objectives of investigating 1-(butan-2-yl)-1H-indazol-6-amine include:
A multidisciplinary approach combines synthetic chemistry, spectroscopic characterization, and computational biology:
The indazole core of 1-(Butan-2-yl)-1H-indazol-6-amine exhibits tautomeric equilibrium between three distinct forms, with the 1H-tautomer being the predominant and most thermodynamically stable configuration [1] [2]. Indazole exists in three tautomeric structures: 1H-indazole, 2H-indazole, and 3H-indazole [1], where the 1H-form represents the benzenoid structure and the 2H-form corresponds to the quinonoid arrangement [2].
Computational studies using density functional theory methods at various levels including B3LYP/6-311G* and MP2/6-31G have consistently demonstrated that the 1H-tautomer is energetically more stable than the 2H-form by approximately 2.3 to 3.6 kcal/mol [1] [3]. The MP2/6-31G* level of theory predicts an energy difference of 3.6 kcal/mol when thermal energy correction and entropy effects are taken into account [1], while other computational approaches report energy differences of 2.3 kcal/mol in favor of the 1H-tautomer [1].
The thermodynamic stability of the 1H-form arises primarily from aromaticity considerations [4], where the benzenoid character of the fused benzene ring is preserved. Thermochemical and photochemical studies on the equilibrium of 1H- and 2H-forms have indicated the greater stability of the 1H-form regardless of the effect of solvents [1]. This stability pattern persists even with substitution at various positions, as demonstrated by studies showing that substitution at the C5 position in the indazole unit does not influence the tautomeric state [4].
The 3H-indazole forms are documented as rare and uncommon [1] [5], with only a few examples of the 3H-form with alkyl and aryl substituents on the five-membered ring documented in the literature [1]. For 1-(Butan-2-yl)-1H-indazol-6-amine, the presence of the butan-2-yl substituent at the N1 position effectively locks the molecule in the 1H-tautomeric form, preventing tautomerization to other forms.
Table 2: Indazole Core Tautomeric Forms
| Tautomeric Form | Stability (relative) | Description |
|---|---|---|
| 1H-Indazole | Most stable | Benzenoid form, predominant tautomer |
| 2H-Indazole | Less stable by 2.3-3.6 kcal/mol | Quinonoid form, higher energy |
| 3H-Indazole | Rare/uncommon | Uncommon alkyl/aryl substituted forms |
Experimental studies have shown that 2H-indazole derivatives are stronger bases than 1H-indazoles because the ring nitrogen–proton affinity in 2H-indazoles is higher than in 1H-indazoles [1]. However, for the substituted compound under study, the N1 substitution with the butan-2-yl group eliminates the possibility of 1H↔2H tautomerization, maintaining the molecule exclusively in the 1H-configuration.
The butan-2-yl substituent attached to the N1 position of the indazole core introduces significant conformational flexibility through multiple rotatable bonds [6] [7]. The secondary butyl group contains three primary rotatable bonds: the C-N bond connecting the substituent to the indazole ring and two C-C bonds within the butyl chain [6].
Conformational analysis of the butan-2-yl group follows established principles of alkyl chain dynamics [6] [8]. The key conformational parameter is the N-C-C-C dihedral angle, which determines the spatial orientation of the terminal methyl group relative to the indazole plane [6]. Similar to butane conformational analysis, the butan-2-yl substituent exhibits distinct conformational states: gauche and anti conformations [6] [9].
The anti conformation represents the lowest energy state for the butan-2-yl substituent, where steric strain is minimized through maximum separation of bulky groups [6] [8]. Computational studies on butane conformations demonstrate that the anti conformation is favored by approximately 0.9 kcal/mol over gauche conformations [10], and similar energetic preferences apply to the butan-2-yl substituent.
Steric interactions within the butan-2-yl group follow established patterns observed in alkyl chains [6] [8]. The presence of the secondary carbon center introduces additional conformational complexity compared to linear butyl chains, as the branching creates asymmetric steric environments [7]. Van der Waals repulsion between methyl groups becomes significant when they are brought into close proximity through rotation around the C-C bonds [8].
Table 3: Conformational Analysis Parameters for Butan-2-yl Substituent
| Conformational Parameter | Description |
|---|---|
| Primary Rotatable Bonds | C-N bond (indazole to butyl), C-C bonds in butyl chain |
| Key Dihedral Angles | N-C-C-C dihedral angle determines orientation |
| Steric Interactions | Gauche vs anti interactions in butyl chain |
| Preferred Conformation | Anti conformation minimizes steric strain |
Dynamic conformational behavior of the butan-2-yl substituent influences the overall molecular shape and potential intermolecular interactions [7] [11]. Conformational flexibility can impact binding interactions and molecular recognition through modulation of accessible conformational states [7]. The energy barriers for rotation around single bonds typically range from 2-4 kcal/mol, allowing for rapid interconversion between conformational states at room temperature [6].
Electronic density mapping of 1-(Butan-2-yl)-1H-indazol-6-amine requires sophisticated computational approaches utilizing density functional theory methods [12] [13] [14]. Modern computational frameworks employ machine learning-enhanced DFT calculations to achieve high accuracy in electron density predictions [12] [13].
Density functional theory calculations provide fundamental access to electron density distributions ρ(r⃗) [13] [14], which serve as the basis for understanding electronic structure and molecular properties [13]. The electron density uniquely determines the ground state properties of the molecular system [13], making it a critical parameter for comprehensive structural analysis.
Advanced computational methods utilize equivariant graph neural networks to predict electron density with accuracy exceeding typical variability obtained from DFT calculations using different exchange-correlation functionals [13]. Machine learning models can achieve electron density predictions with accuracy beyond state-of-the-art methods while requiring orders of magnitude less computational time than traditional DFT [13].
For indazole derivatives, electronic density mapping reveals characteristic patterns:
Computational studies employing B3LYP and other density functional methods have been successfully applied to indazole systems for geometry optimization and electronic structure analysis [16] [3]. The B3LYP/6-311G level of theory has proven particularly effective for indazole tautomer studies and electronic property calculations [3] [4].
Modern approaches utilize orbital-free density functional theory methods that rely solely on electron density without requiring molecular orbital calculations [17]. These methods enable electronic density predictions for larger molecular systems while maintaining computational efficiency [17].
Electronic density analysis reveals the impact of substituents on the indazole core electronic structure. The amino group at position 6 acts as an electron-donating group, increasing electron density on the aromatic ring [18]. The butan-2-yl substituent at N1 provides steric bulk without significant electronic perturbation of the indazole π-system [4].
1-(Butan-2-yl)-1H-indazol-6-amine exhibits significant hydrogen bonding capacity through multiple functional groups capable of both donating and accepting hydrogen bonds [15] [19] [20]. The molecular structure contains several key hydrogen bonding sites that determine its intermolecular interaction profile and solubility characteristics [15] [19].
The amino group at the 6-position serves as the primary hydrogen bond donor [19] [20], possessing two N-H bonds capable of forming intermolecular hydrogen bonds [15] [19]. Primary and secondary amines function as both hydrogen bond donors and acceptors [19] [20], with the nitrogen lone pair serving as the acceptor site [19].
The indazole core contributes additional hydrogen bonding sites through its nitrogen atoms [21] [22]. The N2 position (pyridine-type nitrogen) retains its lone pair and functions as a hydrogen bond acceptor [21] [22], while the N1 position is substituted with the butan-2-yl group, eliminating its potential as a hydrogen bond donor [21].
Hydrogen bonding patterns in indazole derivatives have been extensively characterized through crystallographic studies [18] [22] [23]. Crystal structures reveal that indazole compounds form characteristic hydrogen bonding networks, including N-H⋯N hydrogen bonds between molecules [24] [23]. Intermolecular hydrogen bond distances typically range from 2.6 to 2.8 Å [24] [22].
Table 4: Hydrogen Bonding Capacity Analysis
| Functional Group | H-bond Donor | H-bond Acceptor |
|---|---|---|
| Amino group (-NH₂) | Yes (2 N-H bonds) | Yes (lone pair on N) |
| Indazole N1 (pyrrole-type) | Yes (when unsubstituted) | Limited (involved in aromatic system) |
| Indazole N2 (pyridine-type) | No | Yes (lone pair available) |
| Indazole N3 (substituted) | No (substituted with butan-2-yl) | No (substituted) |
Molecular polarity of 1-(Butan-2-yl)-1H-indazol-6-amine arises from the combination of polar functional groups [25] [26]. The indazole core itself possesses a dipole moment in the gas phase of 1.76 D [21], arising from the asymmetric distribution of nitrogen atoms within the bicyclic structure [21].
The amino group contributes significantly to molecular polarity through its high electronegativity and lone pair electrons [25] [27]. The presence of multiple nitrogen atoms with lone pairs creates regions of partial negative charge [25] [26], while the hydrogen atoms carry partial positive charges [27].
Computational prediction of molecular dipole moments requires consideration of both local atomic polarization and long-range charge movement [28] [29]. Modern machine learning approaches can predict molecular dipole moments with density functional theory accuracy [28] [29], accounting for local environmental effects on atomic charges and atomic dipoles [29].
The butan-2-yl substituent contributes minimal polarity due to its aliphatic character and lack of heteroatoms [30]. However, its conformational flexibility can modulate the overall molecular dipole moment through changes in spatial arrangement of polar groups [25] [30].